(5S)-6,6'-Bis(di-p-tolylphosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-[6-bis(4-methylphenyl)phosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40O4P2/c1-29-5-13-33(14-6-29)49(34-15-7-30(2)8-16-34)39-23-21-37-43(47-27-25-45-37)41(39)42-40(24-22-38-44(42)48-28-26-46-38)50(35-17-9-31(3)10-18-35)36-19-11-32(4)12-20-36/h5-24H,25-28H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFQLNWLOAQQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=C(C=C3)OCCO4)C5=C(C=CC6=C5OCCO6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5S)-6,6'-Bis(di-p-tolylphosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
- Molecular Formula : C₄₀H₃₂O₄P₂
- Molecular Weight : 638.63 g/mol
- CAS Number : 503538-68-9
- Structure : The compound features a bibenzo[b][1,4]dioxine backbone with two di-p-tolylphosphane substituents.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3) showed that the compound inhibited cell proliferation in a dose-dependent manner. The IC₅₀ values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC-3 cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry assays indicated an increase in apoptotic cells upon treatment with the compound.
- Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in treated cells, leading to reduced cell division.
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity:
- DPPH Radical Scavenging : The compound exhibited an IC₅₀ value of 25 µM in DPPH radical scavenging assays, indicating its potential as a natural antioxidant.
Case Studies
- In Vivo Studies : A study conducted on mice bearing tumor xenografts showed that administration of the compound at a dosage of 10 mg/kg significantly reduced tumor volume compared to control groups.
- Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, the compound enhanced the efficacy of treatment regimens in resistant cancer models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
